Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate
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Overview
Description
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a pyrrolidine ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with hydrazine to form a hydrazide intermediate, which then undergoes cyclization with pyrrolidine and a suitable triazine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the triazine ring can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Triazine derivatives: Compounds such as melamine and cyanuric acid also feature triazine rings and have diverse applications.
Uniqueness
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the combination of the pyrrolidine and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and other research applications .
Properties
CAS No. |
71856-78-5 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
dimethyl 5-pyrrolidin-1-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C11H14N4O4/c1-18-10(16)7-9(15-5-3-4-6-15)12-8(14-13-7)11(17)19-2/h3-6H2,1-2H3 |
InChI Key |
PAJSUCPURFPUGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCCC2 |
Origin of Product |
United States |
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